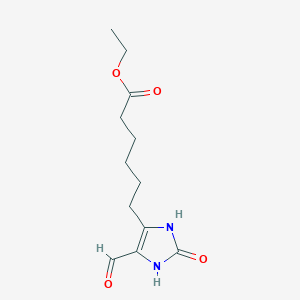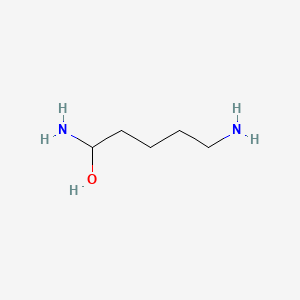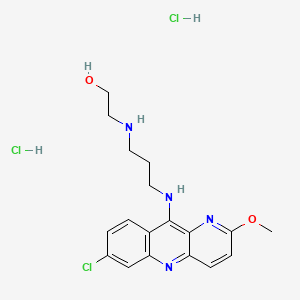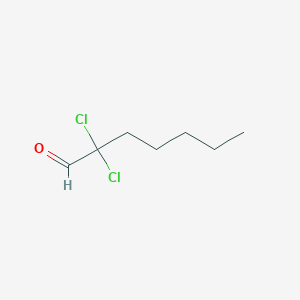![molecular formula C12H13NO2 B14663528 5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine CAS No. 40519-54-8](/img/structure/B14663528.png)
5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine is a complex organic compound characterized by its unique molecular structure. This compound consists of 13 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine involves multiple steps, starting with the formation of the core pyridine ring. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the dioxino ring structure. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is common to achieve the desired level of purity .
化学反応の分析
Types of Reactions
5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
科学的研究の応用
5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of 5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression. The exact pathways involved depend on the specific context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid
- 2-{2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl}acetic acid
- (2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
Uniqueness
This structural feature allows for specific interactions and reactions that are not possible with the other compounds listed .
特性
CAS番号 |
40519-54-8 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
5-ethynyl-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C12H13NO2/c1-5-9-6-13-8(2)11-10(9)7-14-12(3,4)15-11/h1,6H,7H2,2-4H3 |
InChIキー |
SHGUEQCYSASPAM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)




![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)




